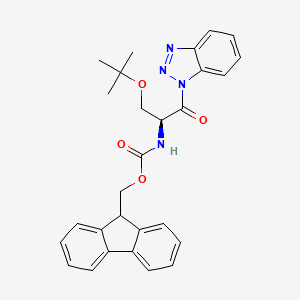

Fmoc-Ser(tBu)-Bt

Description

BenchChem offers high-quality Fmoc-Ser(tBu)-Bt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Ser(tBu)-Bt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4/c1-28(2,3)36-17-24(26(33)32-25-15-9-8-14-23(25)30-31-32)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-15,22,24H,16-17H2,1-3H3,(H,29,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYMWOBVSUAUNL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649515 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126433-40-6 | |

| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Lynchpin of Peptide Synthesis: A Technical Guide to Fmoc-Ser(tBu)-Bt

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the precise and efficient formation of amide bonds is the foundational pillar upon which success is built. This guide delves into the core of this process, focusing on a critical, albeit transient, molecular entity: N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine Benzotriazole ester (Fmoc-Ser(tBu)-Bt) . We will dissect its structure, the mechanism of its formation, and its pivotal role as a highly reactive intermediate. This document moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of why specific reagents are chosen and how they function in concert, offering field-proven insights for the synthesis of complex peptides.

Foundational Concepts: The Precursor, Fmoc-Ser(tBu)-OH

Before examining the activated ester, it is imperative to understand its precursor, Fmoc-Ser(tBu)-OH . This molecule is a cornerstone building block in the widely adopted Fmoc/tBu orthogonal strategy for SPPS.[1] Its structure is ingeniously designed for controlled, stepwise peptide assembly.

-

The Fmoc Group (9-Fluorenylmethoxycarbonyl): Attached to the α-amino group, Fmoc serves as a temporary N-terminal protecting group.[2] Its defining characteristic is its lability under mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3] This allows for the selective deprotection of the N-terminus to enable peptide chain elongation without affecting acid-labile side-chain protecting groups.[3]

-

The tBu Group (tert-Butyl): The hydroxyl side chain of serine is highly reactive and, if left unprotected, could lead to undesirable side reactions during peptide coupling. The tert-butyl ether provides robust protection for this hydroxyl group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, such as with Trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from its solid support.[1]

The orthogonality of the base-labile Fmoc group and the acid-labile tBu group is the strategic foundation of this chemistry, permitting the precise and directed construction of a peptide sequence.[1]

The Core Topic: Structure and Identity of Fmoc-Ser(tBu)-Bt

Fmoc-Ser(tBu)-Bt is not a commercially available, stable reagent but rather the highly reactive 1-hydroxybenzotriazole (HOBt) active ester of Fmoc-Ser(tBu)-OH . It is generated in situ immediately prior to the coupling step in SPPS. The "Bt" signifies the benzotriazole moiety that has esterified the carboxylic acid of the serine derivative, converting it into an excellent leaving group and thus "activating" it for nucleophilic attack by a free amine.

The formation of this active ester is the critical transformation that enables efficient peptide bond formation. While older methods involved synthesizing and isolating stable active esters (e.g., pentafluorophenyl esters), modern peptide synthesis overwhelmingly favors the rapid and more efficient in situ activation using uronium/aminium salt-based coupling reagents.[4][5]

Mechanism of In Situ Synthesis: The Role of HBTU

The most common and reliable method for generating Fmoc-Ser(tBu)-Bt in situ is through the use of the coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine) .[4][6]

The mechanism proceeds as follows:

-

Deprotonation: The base (DIPEA) deprotonates the carboxylic acid of Fmoc-Ser(tBu)-OH, forming a carboxylate anion. This is a crucial first step, as the carboxylate is the active nucleophile in the subsequent step.[6]

-

Activation: The carboxylate anion attacks the electron-deficient carbon atom of HBTU.[7][8]

-

Active Ester Formation: This attack leads to a rearrangement, displacing a tetramethylurea byproduct and forming the highly reactive HOBt ester intermediate: Fmoc-Ser(tBu)-Bt.[4][7][8] This active ester is the central species that will react with the N-terminal amine of the growing peptide chain.

-

Peptide Bond Formation (Aminolysis): The free N-terminal amine of the peptide chain (anchored to the solid support) performs a nucleophilic attack on the carbonyl carbon of the active ester. This displaces HOBt and forms the desired, stable peptide bond.[8][9]

The inclusion of HOBt (or its generation from HBTU) is critical. It not only forms the active ester but also serves as a potent racemization suppressant.[3][4] By providing a pathway through the HOBt ester, it minimizes the formation of an alternative oxazolone intermediate, which is prone to racemization at the chiral α-carbon.[4]

Caption: In situ formation of Fmoc-Ser(tBu)-Bt and subsequent peptide bond formation.

Experimental Protocols and Data

Reagent and Solvent Specifications

For successful peptide synthesis, the purity of all reagents and solvents is non-negotiable.

| Reagent/Solvent | Grade | Purpose |

| Fmoc-Ser(tBu)-OH | Peptide Synthesis Grade (>99%) | Amino acid building block |

| HBTU | Peptide Synthesis Grade (>99%) | Coupling/Activating agent |

| HOBt | Anhydrous, Peptide Synthesis Grade | Additive to suppress racemization |

| DIPEA | Peptide Synthesis Grade, redistilled | Non-nucleophilic base |

| DMF | Peptide Synthesis Grade (<50 ppm H₂O) | Primary reaction solvent |

| Piperidine | Reagent Grade | Fmoc deprotection |

Standard Protocol for a Single Coupling Cycle

This protocol details the steps for coupling Fmoc-Ser(tBu)-OH to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation & Fmoc Deprotection: a. Swell the peptide-resin in DMF for 30-60 minutes. b. Drain the DMF and add a 20% solution of piperidine in DMF to the resin. c. Agitate for 5-10 minutes, then drain. Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. e. Self-Validation: Perform a qualitative Kaiser test. A positive result (deep blue beads) confirms the presence of the free primary amine, indicating successful deprotection and readiness for coupling.

2. Pre-activation and Coupling of Fmoc-Ser(tBu)-OH: a. In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 eq.), HBTU (2.9-4.9 eq.), and HOBt (3-5 eq.) in DMF. b. Add DIPEA (6-10 eq.) to the mixture. Causality Note: The base is added last to initiate the activation. Extended pre-activation times can lead to hydrolysis of the active ester, especially in the presence of trace water.[10] c. Allow the solution to pre-activate for 2-5 minutes.[4] A color change may be observed. d. Add the pre-activated amino acid solution (containing the newly formed Fmoc-Ser(tBu)-Bt) to the deprotected resin. e. Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered couplings, this time can be extended.[11]

3. Post-Coupling Wash and Validation: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. c. Self-Validation: Perform a Kaiser test. A negative result (clear or yellowish beads) indicates that all primary amines have been acylated, signifying a complete coupling reaction. If the test is positive, a second coupling may be necessary.

Role in the SPPS Workflow & Potential Side Reactions

The formation and reaction of Fmoc-Ser(tBu)-Bt is a single, yet critical, part of the overall cyclical SPPS process.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Potential Side Reactions & Mitigation:

-

Racemization: While HBTU/HOBt significantly suppresses racemization, the use of excess DIPEA can sometimes promote it, particularly with sensitive residues like Fmoc-Cys(Trt)-OH and Fmoc-Ser(tBu)-OH.[3] Using a less sterically hindered base like 2,4,6-collidine or carefully controlling the stoichiometry of DIPEA can mitigate this risk.

-

Guanidinylation: If a large excess of HBTU is used, or if the pre-activation is performed without the amino acid present, the HBTU can react with the free N-terminal amine on the peptide chain. This forms a stable guanidinium group, effectively capping the peptide and terminating elongation.

-

Mitigation: Always use a slight excess of the Fmoc-amino acid relative to the coupling reagent and add the pre-activated mixture to the resin promptly.

-

Conclusion

Fmoc-Ser(tBu)-Bt represents a perfect example of a high-energy, transient intermediate that is fundamental to modern chemical synthesis. It is not a reagent to be bottled but a species to be precisely generated and consumed in situ. A thorough understanding of its formation via activators like HBTU, the rationale for each component in the coupling cocktail, and the potential pitfalls allows researchers to move from simply following a protocol to intelligently troubleshooting and optimizing the synthesis of even the most challenging peptide sequences. This mechanistic insight is the hallmark of expertise and is indispensable for professionals in the field of drug discovery and development.

References

-

Fmoc solid-phase peptide synthesis: Mechanism and protocol. (n.d.). Protheragen. Retrieved January 18, 2026, from [Link]

-

The formation and hydrolysis of the active ester made from α-amino acid (Fmoc-Ile-OH) with PyBOP/DIEA coupling reagent pair. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies Ltd. Retrieved January 18, 2026, from [Link]

-

Fmoc-Ser(tBu)-OtBu. (2021). PubChem, National Library of Medicine. Retrieved January 18, 2026, from [Link]

-

HBTU. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Somogyi, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Retrieved January 18, 2026, from [Link]

-

Fmoc-Ser(tBu)-Ser(tBu)-OH. (2024). PubChem, National Library of Medicine. Retrieved January 18, 2026, from [Link]

-

Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. Retrieved January 18, 2026, from [Link]

- Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine. (2008). Google Patents.

- Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH. (2014). Google Patents.

-

Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]

- 8. HBTU - Wikipedia [en.wikipedia.org]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties of Fmoc-Ser(tBu)-Bt

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Ser(tBu)-OH

Introduction

Nα-Fmoc-O-tert-butyl-L-serine, commonly abbreviated as Fmoc-Ser(tBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its widespread use stems from a rational design that addresses the specific challenges posed by the hydroxyl side chain of serine. This guide provides an in-depth analysis of the chemical properties, strategic applications, and handling of Fmoc-Ser(tBu)-OH, intended for researchers, chemists, and professionals in drug development and peptide science.

It is important to clarify a potential point of nomenclature. While the carboxyl group of Fmoc-Ser(tBu)-OH can be pre-activated, for instance as a benzotriazole (Bt) ester, to enhance coupling efficiency, this guide focuses on the foundational molecule, Fmoc-Ser(tBu)-OH. The principles discussed herein are fundamental to understanding the behavior of the protected amino acid, regardless of the specific C-terminal activation strategy employed.

The Molecular Architecture of Fmoc-Ser(tBu)-OH: A Tale of Two Protecting Groups

The efficacy of Fmoc-Ser(tBu)-OH in peptide synthesis is a direct result of its two strategically chosen protecting groups: the base-labile Nα-Fmoc group and the acid-labile O-tert-butyl group. This orthogonal protection scheme is the key to its utility, allowing for the selective deprotection of either the N-terminus for chain elongation or the side chain during final cleavage.

The Nα-Fmoc Group: The Temporary Shield

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a bulky, aromatic urethane that masks the alpha-amino group. Its primary function is to prevent self-polymerization and to ensure that peptide bond formation occurs exclusively at the C-terminus.

-

Mechanism of Deprotection: The key to the Fmoc group's utility is its lability to secondary amines, most commonly a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The deprotection proceeds via a β-elimination mechanism, which is notably rapid, often completing within minutes at room temperature. The acidic proton at the C9 position of the fluorenyl ring is abstracted by the base, leading to the collapse of the carbamate and the release of the free amine, dibenzofulvene (DBF), and carbon dioxide. The DBF is typically scavenged by the piperidine to form a stable adduct, preventing side reactions.

DOT Diagram: Fmoc Deprotection Mechanism

Caption: Base-catalyzed β-elimination for Fmoc group removal.

The O-tert-Butyl Group: The Permanent Guardian

The serine side chain contains a nucleophilic hydroxyl group (-OH) that can cause significant side reactions during peptide synthesis, such as O-acylation or dehydration. The tert-butyl (tBu) ether is an acid-labile protecting group that effectively prevents these unwanted pathways.

-

Mechanism of Cleavage: The tBu group is stable to the basic conditions used for Fmoc removal, fulfilling the requirement for orthogonality. It is efficiently removed during the final cleavage step from the resin, which is typically performed using a strong acid cocktail, most commonly trifluoroacetic acid (TFA). The cleavage occurs via a carbocationic mechanism, where the ether oxygen is protonated by TFA, leading to the departure of the stable tert-butyl cation. This cation must be trapped by a scavenger, such as triisopropylsilane (TIS) or water, to prevent it from reattaching to other nucleophilic residues like tryptophan or methionine.

DOT Diagram: tBu Group Cleavage

Caption: Acid-catalyzed removal of the tBu side-chain protection.

Physicochemical and Analytical Properties

A thorough understanding of the physicochemical properties of Fmoc-Ser(tBu)-OH is essential for its proper handling, storage, and application.

Table 1: Physicochemical Properties of Fmoc-Ser(tBu)-OH

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₅ | |

| Molecular Weight | 383.44 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 125 - 135 °C | |

| Solubility | Soluble in DMF, NMP, DCM, and alcohols. Insoluble in water. | |

| Optical Rotation | [α]²⁰/D +26.0 to +28.0° (c=1 in DMF) | |

| Storage Temperature | 2-8°C |

Purity Assessment: HPLC Analysis

High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-Ser(tBu)-OH. A typical reversed-phase method allows for the separation of the main compound from potential impurities such as the free amino acid, the dipeptide, or des-Fmoc variants.

Table 2: Typical HPLC Protocol for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm and 301 nm (for Fmoc group) |

| Expected Retention Time | Highly dependent on the specific system, but typically in the mid-to-late gradient. |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(tBu)-OH is a workhorse in Fmoc-based SPPS. The following section details a standard protocol for its incorporation into a growing peptide chain.

Experimental Protocol: Coupling of Fmoc-Ser(tBu)-OH

This protocol assumes a standard manual or automated SPPS workflow starting from a resin-bound peptide with a free N-terminal amine.

Step 1: Resin Swelling

-

Swell the peptide-resin in an appropriate solvent (DMF or NMP) for at least 30 minutes to ensure optimal accessibility of the reactive sites.

Step 2: Amino Acid Activation

-

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) in DMF.

-

Add a coupling agent, such as HBTU (3-5 eq.), and a base, typically DIPEA (6-10 eq.).

-

Allow the activation to proceed for 2-5 minutes. The solution may change color, often to yellow, indicating the formation of the active ester.

Step 3: Coupling to the Resin

-

Drain the swelling solvent from the resin.

-

Add the activated Fmoc-Ser(tBu)-OH solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction time can be extended for sterically hindered couplings.

Step 4: Monitoring the Coupling Reaction

-

Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling step should be repeated.

Step 5: Capping (Optional but Recommended)

-

To block any unreacted amine groups and prevent the formation of deletion sequences, treat the resin with a capping solution, such as acetic anhydride and DIPEA in DMF, for 10-15 minutes.

Step 6: Washing

-

Thoroughly wash the resin with DMF to remove excess reagents and byproducts before proceeding to the next Fmoc deprotection step.

DOT Diagram: SPPS Workflow for One Coupling Cycle

Caption: Standard cycle for incorporating Fmoc-Ser(tBu)-OH in SPPS.

Trustworthiness and Self-Validating Systems

The robustness of protocols using Fmoc-Ser(tBu)-OH lies in the orthogonal nature of the protecting groups and the availability of reliable in-process controls.

-

Orthogonality as a Self-Validating Principle: The stability of the tBu group to piperidine is fundamental. Any significant loss of the tBu group during the Fmoc deprotection steps would lead to side-chain acylation, resulting in branched and impure peptides. The high purity of peptides routinely synthesized with this building block validates the stability and orthogonality of the protection scheme.

-

In-Process Controls: The Kaiser test provides a critical checkpoint. A positive result post-coupling is a clear indicator of an incomplete reaction, mandating a repeat of the coupling step before proceeding. This prevents the accumulation of deletion sequences, which are often difficult to separate from the target peptide.

Conclusion

Fmoc-Ser(tBu)-OH is an elegantly designed and indispensable reagent in peptide chemistry. Its orthogonal protecting groups—the base-labile Fmoc and the acid-labile tBu—provide the necessary control to synthesize complex serine-containing peptides with high fidelity. A comprehensive understanding of its chemical properties, reaction mechanisms, and analytical profiles, as outlined in this guide, is paramount for its successful application in research and development. The protocols and principles discussed herein are foundational for achieving high-quality results in the synthesis of peptides for therapeutic, diagnostic, and research purposes.

References

Synthesis and preparation of Fmoc-Ser(tBu)-Bt

An In-Depth Technical Guide to the Synthesis, Preparation, and Application of Fmoc-Ser(tBu)-Bt

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and application of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine Benzotriazolyl Ester (Fmoc-Ser(tBu)-Bt). As a critical activated intermediate, Fmoc-Ser(tBu)-Bt offers significant advantages in modern solid-phase peptide synthesis (SPPS), including enhanced coupling efficiency and suppression of racemization. This document is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis, offering detailed protocols, mechanistic insights, and practical guidance grounded in established chemical principles.

Introduction: The Strategic Importance of Activated Amino Acids in Peptide Synthesis

The construction of high-purity peptides via solid-phase peptide synthesis (SPPS) is contingent upon the efficiency and fidelity of amide bond formation at each cycle. The foundational Fmoc/tBu strategy relies on the sequential coupling of N-α-Fmoc protected amino acids, whose side chains are protected by acid-labile groups like tert-butyl (tBu).[1][2][3] Fmoc-Ser(tBu)-OH is a cornerstone building block within this methodology, safeguarding the serine hydroxyl group while the Fmoc group provides temporary N-terminal protection.[4]

Directly coupling a protected amino acid requires the activation of its carboxylic acid moiety. While in situ activation using reagents like carbodiimides is common, the preparation and use of stable, isolable active esters provide a powerful alternative. The benzotriazolyl ester (Bt-ester) of Fmoc-Ser(tBu)-OH, denoted as Fmoc-Ser(tBu)-Bt, represents such an advanced intermediate. These crystalline compounds are often stable for months at room temperature, offering a reliable and highly reactive option for challenging coupling steps.[5] This guide elucidates the synthesis and strategic deployment of this versatile reagent.

Rationale and Mechanistic Underpinnings

The Role of Carboxylic Acid Activation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This reaction is thermodynamically unfavorable under ambient conditions and requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is the central role of coupling reagents.

Carbodiimide/HOBt Pathway: The Foundation of Modern Coupling

A prevalent method for in situ activation involves carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[6][7][8] The carbodiimide reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate.[9][10][11] However, this intermediate is susceptible to two undesirable side reactions:

-

Racemization: The activated α-carbon is prone to deprotonation and reprotonation, which can scramble the stereochemistry of the amino acid.

-

N-acylurea Formation: An intramolecular rearrangement (O-to-N acyl shift) can occur, forming a stable and unreactive N-acylurea, which terminates the coupling reaction.[10][12]

To mitigate these issues, an additive, 1-Hydroxybenzotriazole (HOBt), is almost universally employed.[6][8][13] HOBt acts as a nucleophilic trap, rapidly intercepting the O-acylisourea intermediate to form a benzotriazolyl active ester (an OBt-ester).[10][14] This OBt-ester is more stable than the O-acylisourea, significantly suppressing the formation of N-acylurea and minimizing racemization.[6] It is sufficiently reactive to couple efficiently with the N-terminal amine of the growing peptide chain.[15][16]

Advantages of Isolable N-acylbenzotriazoles

While the in situ formation of OBt-esters is effective, the synthesis of the corresponding N-acylbenzotriazole (Bt-ester), such as Fmoc-Ser(tBu)-Bt, offers distinct advantages. These reagents are prepared from 1H-benzotriazole itself, not HOBt. N-acylbenzotriazoles are highly efficient acylating agents that react smoothly with amines to form amides with no detectable racemization.[17] Their crystalline nature and stability allow for pre-synthesis preparation, purification, and characterization, ensuring the use of a high-purity activated building block in the critical coupling step.[5]

Synthesis and Preparation of Fmoc-Ser(tBu)-Bt

The most direct and effective method for preparing crystalline, high-purity Fmoc-Ser(tBu)-Bt involves the reaction of the parent N-protected amino acid with 1H-benzotriazole and thionyl chloride.[17][18]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-(Fmoc-α-aminoacyl)benzotriazoles.[17][18]

Materials:

-

Fmoc-Ser(tBu)-OH

-

1H-Benzotriazole (BtH)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Reaction vessel with magnetic stirrer and drying tube

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, dissolve Fmoc-Ser(tBu)-OH (1 equivalent) in anhydrous THF.

-

Reagent Addition: To the stirred solution, add 1H-Benzotriazole (1.1 equivalents). Once dissolved, slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature (20 °C). Caution: Thionyl chloride is corrosive and reacts with moisture. This step should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at 20 °C for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the crystalline product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold THF or an appropriate solvent to remove any unreacted starting materials and soluble byproducts.

-

Drying: Dry the purified Fmoc-Ser(tBu)-Bt product under vacuum to a constant weight.

Purification

For many N-(Fmoc-α-aminoacyl)benzotriazoles, the product crystallizes directly from the reaction mixture in high purity.[17] If further purification is needed, recrystallization from a suitable solvent system (e.g., THF/hexanes) can be employed. An alternative purification method for the parent amino acid involves slurrying in a solvent like toluene to remove impurities.[19]

Characterization and Quality Control

Verifying the identity and purity of the synthesized Fmoc-Ser(tBu)-Bt is crucial. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

| Parameter | Description | Reference |

| Appearance | White crystalline solid | [17] |

| ¹H NMR (CDCl₃, δ ppm) | 8.30 (d), 8.15 (d), 7.78 (d), 7.72-7.63 (m), 7.58-7.52 (m), 7.44-7.26 (m), 6.02 (d), 5.88-5.86 (m), 4.47-4.35 (m), 4.31-4.22 (m), 3.92 (dd), 1.03 (s, 9H) | [17] |

| ¹³C NMR (CDCl₃, δ ppm) | 169.5, 156.2, 143.9, 143.7, 141.3, 131.2, 131.0, 127.8, 127.1, 126.5, 126.1, 125.2, 120.3, 120.0, 114.4, 74.0, 67.5, 62.9, 55.9, 47.1, 27.1 | [17] |

| High-Resolution MS | Calculated for C₂₈H₂₈N₄O₄ [M+Na]⁺: 507.2003 | [17] |

| Optical Purity | The synthesis method proceeds with retention of chirality, yielding the L-enantiomer with no detectable racemization. | [17] |

Application in Solid-Phase Peptide Synthesis

The purified Fmoc-Ser(tBu)-Bt serves as a pre-activated building block for SPPS. It eliminates the need for an in situ activation step, streamlining the coupling process.

Protocol for Coupling

-

Resin Preparation: Start with a solid-phase resin bearing a free N-terminal amine (e.g., after Fmoc deprotection with piperidine). Swell and wash the resin thoroughly with DMF.[15]

-

Coupling Reaction: Dissolve Fmoc-Ser(tBu)-Bt (typically 1.5-3 equivalents relative to resin loading) in a minimal amount of DMF. Add the solution to the prepared resin.

-

Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: The completion of the coupling can be monitored using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[15]

-

Washing: After the reaction is complete, drain the solution and thoroughly wash the resin with DMF to remove excess reagents and the 1H-benzotriazole byproduct. The resin is now ready for the next deprotection cycle.

Conclusion

Fmoc-Ser(tBu)-Bt is a stable, crystalline, and highly reactive acylating agent that serves as an invaluable tool for peptide chemists. Its preparation via the direct reaction of Fmoc-Ser(tBu)-OH with 1H-benzotriazole and thionyl chloride is efficient and yields a high-purity product. By using this pre-activated intermediate, researchers can enhance the fidelity of peptide synthesis, particularly in difficult coupling scenarios, while minimizing the risk of racemization and other side reactions commonly associated with in situ activation methods. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and implementation of Fmoc-Ser(tBu)-Bt in advanced peptide research and development.

References

- Fiveable. (n.d.). HOBt Definition - Organic Chemistry Key Term.

- Bocsci. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Chemenu. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- Wikipedia. (n.d.). Carbodiimide.

- Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.

- Organic Chemistry Portal. (n.d.). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids.

- ScienceOpen. (n.d.). Supporting Information.

- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.

- Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry [Video]. YouTube.

- BenchChem. (2025). A Comprehensive Guide to the Synthesis and Purification of Fmoc-Ser(tBu)-OH.

- BenchChem. (2025). Application Notes and Protocols for the Use of Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).

- University of Michigan. (n.d.). N-(Fmoc-α-aminoacyl)benzotriazoles: Versatile synthetic reagents from proteinogenic amino acids.

- Semantic Scholar. (n.d.). N-(Fmoc-α-aminoacyl) Benzotriazoles: Versatile synthetic reagents from proteinogenic amino acids.

- BenchChem. (n.d.). Application Notes and Protocols: Manual vs. Automated Coupling for Fmoc-Ser(tBu).

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

- BenchChem. (2025). The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols.

- Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8].

- BLDpharm. (2026, January 5). Mastering Fmoc-Ser(tBu)-OH in Peptide Synthesis: A Supplier's Guide.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Ismail, E. T., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Published by John Wiley & Sons, Ltd.

- Royal Society of Chemistry. (n.d.). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]

- 6. peptide.com [peptide.com]

- 7. jpt.com [jpt.com]

- 8. bachem.com [bachem.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fiveable.me [fiveable.me]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. quod.lib.umich.edu [quod.lib.umich.edu]

- 19. ajpamc.com [ajpamc.com]

The In-Situ Keystone of Peptide Synthesis: A Technical Guide to Fmoc-Ser(tBu)-OBt

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Catalog—The Role of Activated Amino Acids

In the intricate world of solid-phase peptide synthesis (SPPS), the efficient and stereochemically pure formation of amide bonds is paramount. While catalogs abound with N-α-Fmoc protected amino acids, the true workhorse of peptide coupling is often a transient, highly reactive species generated in situ: the activated ester. This guide focuses on a pivotal example of such a species, the 1-benzotriazolyl ester of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine, hereafter referred to as Fmoc-Ser(tBu)-OBt.

This is not a compound you can typically purchase off the shelf. Instead, it represents a critical intermediate formed during the crucial coupling step of Fmoc-based SPPS. Understanding the formation, properties, and function of Fmoc-Ser(tBu)-OBt is fundamental to troubleshooting syntheses, optimizing protocols, and achieving high-purity target peptides. This guide provides a deep dive into the chemistry and practical application of this key synthetic intermediate.

Physicochemical Characteristics: A Tale of Two Molecules

The journey to Fmoc-Ser(tBu)-OBt begins with its stable precursor, Fmoc-Ser(tBu)-OH. The properties of this parent molecule are well-defined and serve as the starting point for activation.

Table 1: Core Properties of the Precursor and its Activated Ester

| Property | Fmoc-Ser(tBu)-OH | Fmoc-Ser(tBu)-OBt (Calculated) |

| Synonyms | Fmoc-O-tert-butyl-L-serine | N-(Fmoc-O-tert-butyl-L-seryl)-1H-benzotriazole |

| CAS Number | 71989-33-8[1][2] | Not Applicable (Transient Intermediate) |

| Molecular Formula | C₂₂H₂₅NO₅[2] | C₂₈H₂₈N₄O₅ |

| Molecular Weight | 383.44 g/mol [1] | 500.55 g/mol |

| Appearance | White to off-white solid[1] | N/A (Exists in solution) |

The activated ester, Fmoc-Ser(tBu)-OBt, is formed by the reaction of the carboxylic acid of Fmoc-Ser(tBu)-OH with an activating agent and 1-hydroxybenzotriazole (HOBt). Its molecular weight is calculated by adding the molecular formula of Fmoc-Ser(tBu)-OH (C₂₂H₂₅NO₅) and HOBt (C₆H₅N₃O) and subtracting a molecule of water (H₂O), reflecting the condensation reaction.

The Mechanism of Activation: Creating a Potent Acylating Agent

The conversion of the relatively unreactive carboxylic acid of Fmoc-Ser(tBu)-OH into the highly reactive Fmoc-Ser(tBu)-OBt active ester is the cornerstone of efficient peptide coupling. This activation prevents undesirable side reactions and minimizes racemization, a critical consideration for chiral amino acids.[3][4][5][6] The most common method involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of HOBt.

The causality behind this choice is twofold:

-

Activation: The carbodiimide reacts with the carboxyl group of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate.

-

Suppression of Racemization & Side Reactions: This intermediate is unstable and prone to racemization or rearrangement into an unreactive N-acylurea.[7] HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into the more stable and still highly reactive Fmoc-Ser(tBu)-OBt ester.[6][7][8][9] This OBt ester is an excellent acylating agent that readily reacts with the free N-terminal amine of the growing peptide chain, but is significantly less prone to racemization.[6]

Diagram: In-Situ Formation of Fmoc-Ser(tBu)-OBt via Carbodiimide/HOBt

Caption: Carbodiimide activation and HOBt-mediated formation of the active ester.

Alternative activating agents, such as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU), also facilitate the formation of the Fmoc-Ser(tBu)-OBt intermediate directly, often with higher efficiency for challenging couplings.[7][10] These reagents incorporate the HOBt moiety within their structure or are used in conjunction with it.[3]

Experimental Protocol: Standard Coupling of Fmoc-Ser(tBu)-OH in SPPS

This protocol describes a standard, self-validating workflow for coupling Fmoc-Ser(tBu)-OH to a resin-bound peptide with a free N-terminal amine using DIC/HOBt activation. The quantities are based on a 0.1 mmol synthesis scale.

Materials:

-

Fmoc-Ser(tBu)-OH

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Peptide-resin with free amine functionality (e.g., H-Gly-Wang Resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (for subsequent deprotection)

-

Kaiser Test Kit (for reaction monitoring)

Methodology:

-

Resin Preparation:

-

Swell the peptide-resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.

-

If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) must be obtained to confirm the presence of the free primary amine.

-

-

In-Situ Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.4 mmol, 4 equivalents) and HOBt (0.4 mmol, 4 equivalents) in a minimal amount of DMF.

-

Causality: Using an excess of the amino acid and coupling reagents ensures the reaction goes to completion, which is a core principle of SPPS.[11]

-

Add DIC (0.4 mmol, 4 equivalents) to the amino acid/HOBt solution.

-

Pre-activate the mixture by allowing it to stand for 5-10 minutes at room temperature. During this time, the solution will contain the active Fmoc-Ser(tBu)-OBt ester.

-

Add the activated amino acid solution to the swollen, deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Reaction Monitoring and Validation:

-

After the coupling period, take a small sample of the resin beads and wash them thoroughly with DMF.

-

Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the successful consumption of all free primary amines and, therefore, a complete coupling reaction.

-

Trustworthiness: This in-process control is a self-validating step. If the test is positive, it indicates an incomplete reaction, and the coupling step must be repeated before proceeding to the next cycle.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and the diisopropylurea (DIU) byproduct.

-

The resin is now ready for the next Fmoc-deprotection step and the coupling of the subsequent amino acid in the sequence.

Diagram: Experimental Workflow for a Single Coupling Cycle

Caption: Step-by-step workflow for the coupling of Fmoc-Ser(tBu)-OH in SPPS.

Conclusion

Fmoc-Ser(tBu)-OBt exemplifies the pivotal role of in situ generated active esters in modern peptide synthesis. While not an isolable reagent, its formation from Fmoc-Ser(tBu)-OH is a critical, well-controlled step that enables the efficient and high-fidelity assembly of complex peptide sequences. For the researcher and drug developer, a thorough understanding of the principles governing its formation and reaction provides the mechanistic insight required to optimize synthetic outcomes, ensuring the production of high-purity peptides for therapeutic and research applications.

References

-

Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Hovione. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8]. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. Retrieved from [Link]

-

Fiveable. (n.d.). HOBt Definition - Organic Chemistry Key Term. Retrieved from [Link]

- Google Patents. (n.d.). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.

-

Royal Society of Chemistry. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH; CAS 71989-33-8. Retrieved from [Link]

-

ResearchGate. (2021). Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-Ser(tBu)-OtBu. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ChemRxiv. (2021). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Retrieved from [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

-

PubMed. (1989). Active Esters in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2013, August 20). What is the best way to product fmoc-Ser(trt)-OH?. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

-

ResearchGate. (2022). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 4. fiveable.me [fiveable.me]

- 5. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. 肽偶联剂选择指南 [sigmaaldrich.com]

- 11. digital.csic.es [digital.csic.es]

The Custodian of Coupling: A Technical Guide to the Stability and Storage of Fmoc-Ser(tBu)-Bt

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the integrity of each building block is paramount to the success of constructing complex peptide chains. Among these, activated amino acid derivatives play a pivotal role as immediate precursors to peptide bond formation. This guide provides a detailed examination of the stability and optimal storage conditions for Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine Benzotriazolyl Ester (Fmoc-Ser(tBu)-Bt), a key activated intermediate. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to ensure the preservation of this reagent's purity and reactivity.

Understanding the Reagent: From Protected Amino Acid to Activated Ester

Fmoc-Ser(tBu)-OH is a foundational building block in SPPS, featuring the base-labile Fmoc protecting group on the α-amino group and an acid-labile tert-butyl (tBu) group protecting the side-chain hydroxyl function.[1][2][3] This strategic protection scheme allows for the selective deprotection and sequential addition of amino acids to a growing peptide chain.[1]

To facilitate the amide bond formation, the carboxyl group of Fmoc-Ser(tBu)-OH must be activated. The formation of a benzotriazolyl ester (Fmoc-Ser(tBu)-Bt) is one such activation strategy. Benzotriazole is an excellent leaving group, rendering the carbonyl carbon of the serine residue highly susceptible to nucleophilic attack by the free amine of the N-terminal amino acid on the resin-bound peptide.[4][5]

Caption: Activation of Fmoc-Ser(tBu)-OH to its benzotriazolyl ester.

The Inherent Instability of Activated Esters: A Mechanistic Perspective

The high reactivity of Fmoc-Ser(tBu)-Bt, which is desirable for efficient peptide coupling, is also the source of its inherent instability. Unlike its precursor, Fmoc-Ser(tBu)-OH, the activated ester is susceptible to several degradation pathways, primarily hydrolysis.

2.1. Hydrolysis: The Primary Degradation Pathway

Benzotriazolyl esters are sensitive to moisture.[6] The presence of water, even atmospheric humidity, can lead to the hydrolysis of the ester bond, reverting the compound back to the unactivated and less reactive Fmoc-Ser(tBu)-OH and 1-hydroxybenzotriazole (HOBt). This process is irreversible under standard laboratory conditions and represents a direct loss of the active coupling agent.

Caption: The hydrolysis of Fmoc-Ser(tBu)-Bt by moisture.

The rate of hydrolysis is influenced by factors such as pH and the electronic nature of the carboxylic acid.[7] While Fmoc-Ser(tBu)-Bt is relatively stable in neutral to slightly acidic conditions, basic environments can accelerate its degradation.

2.2. Thermal Degradation

While the Fmoc group itself can be thermally cleaved at elevated temperatures (e.g., 120°C in DMSO), this is not a primary concern under typical storage conditions.[8][9][10][11] However, prolonged exposure to ambient or elevated temperatures can increase the rate of other degradation reactions, including hydrolysis, especially in the presence of moisture.

Recommended Storage and Handling Protocols

Given the reactive and moisture-sensitive nature of Fmoc-Ser(tBu)-Bt, stringent storage and handling procedures are essential to maintain its efficacy. It is crucial to distinguish between the stable precursor, Fmoc-Ser(tBu)-OH, and its activated ester form.

| Compound | Form | Recommended Storage Temperature | Key Considerations |

| Fmoc-Ser(tBu)-OH | Solid | 2°C to 8°C[7] | Store in a tightly sealed container in a dry, dark place. Protect from moisture.[7] |

| Solution | -20°C to -80°C[11] | Aliquot to avoid repeated freeze-thaw cycles. Use freshly prepared solutions when possible. | |

| Fmoc-Ser(tBu)-Bt | Solid | -20°C or below | Strictly anhydrous conditions. Store under an inert atmosphere (e.g., argon or nitrogen). Use a desiccator. |

| Solution | Not Recommended for Storage | Prepare fresh in situ or use immediately after preparation. |

3.1. Protocol for Handling Solid Fmoc-Ser(tBu)-Bt

This protocol is designed to minimize exposure to atmospheric moisture and ensure the reagent's integrity.

-

Equilibration: Before opening, allow the container of Fmoc-Ser(tBu)-Bt to warm to room temperature in a desiccator. This prevents condensation of moisture onto the cold solid.

-

Inert Atmosphere: If possible, handle the solid reagent in a glove box or under a stream of dry inert gas (argon or nitrogen).

-

Dispensing: Quickly weigh the desired amount of the reagent into a separate, dry reaction vessel.

-

Resealing: Tightly reseal the main container, purge with an inert gas if possible, and wrap the cap with paraffin film to ensure an airtight seal.

-

Storage: Immediately return the main container to a freezer at -20°C or below.

3.2. The "In Situ" Activation Paradigm

Due to the limited stability of active esters, many peptide synthesis protocols favor the in situ generation of Fmoc-Ser(tBu)-Bt immediately before the coupling step.[2] This is typically achieved by using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which contains the benzotriazole moiety and reacts with Fmoc-Ser(tBu)-OH in the presence of a base to form the active ester directly in the reaction vessel.[4]

Caption: Workflow for in situ activation and immediate coupling.

This approach bypasses the need for storing the less stable activated ester, ensuring that a fresh and highly reactive coupling agent is available for each step of the synthesis.

Conclusion and Best Practices

The stability of Fmoc-Ser(tBu)-Bt is fundamentally different from its precursor, Fmoc-Ser(tBu)-OH. While the protected amino acid is a stable solid, the benzotriazolyl ester is a reactive intermediate that is highly susceptible to hydrolysis.

Key Takeaways for Researchers:

-

Treat with Care: Handle Fmoc-Ser(tBu)-Bt as a moisture-sensitive and reactive compound.

-

Prioritize Cold and Dry Storage: For the solid form, storage at -20°C or below under a dry, inert atmosphere is mandatory.

-

Avoid Solution Storage: Do not prepare stock solutions of Fmoc-Ser(tBu)-Bt for later use. Its shelf-life in solution is very limited.

-

Embrace In Situ Activation: Whenever possible, generate the active ester in situ using established coupling reagents. This is the most reliable method to ensure high coupling efficiency.

-

Verify Supplier Specifications: When purchasing pre-activated Fmoc-Ser(tBu)-Bt, ensure the supplier provides data on its activity and has packaged it appropriately under an inert atmosphere.

By adhering to these principles and protocols, researchers can ensure the integrity of this critical reagent, leading to higher purity, improved yields, and greater success in their peptide synthesis endeavors.

References

-

Title: Hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters by rat liver microsomes Source: Archives of Pharmacy URL: [Link]

-

Title: Thermal Cleavage of the Fmoc Protection Group Source: CHIMIA URL: [Link]

-

Title: Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease Source: PubMed Central URL: [Link]

-

Title: Thermal cleavage of the fmoc protection group Source: PubMed URL: [Link]

-

Title: Thermal cleavage of the fmoc protection group. Source: Semantic Scholar URL: [Link]

-

Title: Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents Source: RSC Publishing URL: [Link]

-

Title: The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis Source: Peptides URL: [Link]

-

Title: Benzotriazole: A Versatile Synthetic Auxiliary Source: Lupine Publishers URL: [Link]

-

Title: FMOC-SER(TBU)-OH CAS 71989-33-8 Source: Home Sunshine Pharma URL: [Link]

-

Title: Fmoc-Ser(tBu)-OH [71989-33-8] Source: Aapptec Peptides URL: [Link]

-

Title: N-acyl benzotriazole derivatives for the synthesis of di- and tripeptides and peptide biotinylation by mechanochemistry Source: ResearchGate URL: [Link]

-

Title: N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry Source: ACS Publications URL: [Link]

-

Title: HBTU - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Fmoc-Ser(tBu)-OH; CAS 71989-33-8 Source: Aapptec Peptides URL: [Link]

-

Title: Fmoc-Ser(tBu)-OH Source: CEM Corporation URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid activation - Wikipedia [en.wikipedia.org]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal cleavage of the fmoc protection group. | Semantic Scholar [semanticscholar.org]

- 11. Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00641D [pubs.rsc.org]

An In-depth Technical Guide to the Advantages of Pre-activated Esters in Peptide Synthesis

For researchers, scientists, and professionals engaged in drug development, the synthesis of peptides is a foundational and critical process. The efficacy, purity, and yield of a synthetic peptide are directly contingent on the chemical strategies employed for the sequential formation of amide bonds. Among the various methodologies developed, the use of pre-activated esters has emerged as a robust and highly favored approach. This guide provides an in-depth exploration of the core advantages of utilizing pre-activated esters, the underlying chemical principles, and practical considerations for their application in modern peptide synthesis.

The Fundamental Challenge: Peptide Bond Formation

The formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is a condensation reaction that is not thermodynamically spontaneous under ambient conditions.[1] Direct reaction is slow and inefficient. Therefore, chemical synthesis necessitates the "activation" of the carboxyl group to increase its electrophilicity, making it more susceptible to nucleophilic attack by the incoming amino group.[1][2] The ideal activation strategy should proceed rapidly and efficiently under mild conditions, and critically, it must suppress side reactions, with the most notorious being racemization of the chiral α-carbon.[3][4]

Pre-activated Esters: A Strategy of Controlled Reactivity

The pre-activated ester strategy involves converting the carboxylic acid of an Nα-protected amino acid into a stable, yet reactive, ester intermediate before its introduction to the coupling reaction.[2][3] This intermediate can often be isolated, purified, and stored, offering significant advantages in automated and high-throughput synthesis platforms.[2][5] The core principle lies in attaching an electron-withdrawing group to the carboxyl moiety, which enhances the electrophilicity of the carbonyl carbon.[6][7]

The primary advantages conferred by this approach are:

-

Suppression of Racemization: Over-activation of the carboxylic acid can lead to the formation of a symmetric oxazolone intermediate, which readily racemizes.[3][8] Pre-activated esters possess a well-defined and moderate reactivity that minimizes this risk, ensuring high stereochemical integrity of the final peptide, which is crucial for its biological activity.[3][9]

-

High Coupling Efficiency: The enhanced electrophilicity of the activated ester leads to rapid and efficient peptide bond formation, often resulting in higher yields and purities of the crude peptide product.[6][7]

-

Milder Reaction Conditions: The high reactivity of these esters allows coupling reactions to proceed under mild conditions, which helps to preserve acid-labile protecting groups on the amino acid side chains.[9][10]

-

Stability and Convenience: Many activated esters, such as pentafluorophenyl (Pfp) and N-hydroxysuccinimide (NHS) esters, are stable crystalline solids that can be prepared in advance, purified, and stored.[2][5][11] This is a significant advantage for automated solid-phase peptide synthesis (SPPS), as it eliminates the need for in situ activation, which can be prone to side reactions if reagents are stored for extended periods.[5]

Key Classes of Pre-activated Esters and Their Mechanisms

Several types of activated esters have been developed, each with distinct properties regarding reactivity, stability, and application.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are among the most widely used activated esters in bioconjugation and peptide synthesis.[12][13] They are formed by reacting an N-protected amino acid with N-hydroxysuccinimide, typically in the presence of a carbodiimide coupling reagent like dicyclohexylcarbodiimide (DCC).[11]

The NHS moiety is an excellent leaving group, facilitating the nucleophilic attack by the amine. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond and releases NHS as a byproduct.[12]

Mechanism of NHS Ester-Mediated Coupling:

Caption: Formation of an NHS ester and subsequent peptide bond formation.

Hydroxybenzotriazole (HOBt) Esters

1-Hydroxybenzotriazole (HOBt) is a crucial additive in peptide synthesis, primarily used in conjunction with carbodiimides.[9][10][14] While not always pre-isolated, HOBt esters are formed in situ and play a pivotal role. When a carbodiimide like DCC activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate, which is very susceptible to racemization.[9] HOBt rapidly traps this intermediate to form a more stable HOBt-ester.[9] This HOBt-ester is still highly reactive towards the amine but is significantly less prone to racemization.[9][15] This dual function of enhancing coupling efficiency and suppressing racemization makes HOBt an indispensable tool.[9][10][14]

Mechanism of HOBt-Mediated Racemization Suppression:

Caption: HOBt traps the reactive intermediate, preventing racemization.

Pentafluorophenyl (Pfp) Esters

Pentafluorophenyl (Pfp) esters are among the most reactive activated esters used in peptide synthesis.[6][7] The high reactivity is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the pentafluorophenoxide an excellent leaving group.[6]

Pfp esters offer several key advantages:

-

Rapid Coupling Kinetics: Their high reactivity leads to very fast coupling times, which is beneficial for synthesizing long or "difficult" peptide sequences where repeated, efficient couplings are necessary.[6][7]

-

High Stability: Despite their high reactivity, Pfp esters are remarkably stable and can be isolated as crystalline solids, making them ideal for automated synthesis.[2][5]

-

Low Racemization: The rapid rate of aminolysis outcompetes the rate of racemization, preserving the stereochemical integrity of the amino acid.[6]

Kinetic studies have shown the superior speed of Pfp esters, with a relative coupling rate significantly higher than other active esters like p-nitrophenyl (ONp) esters.[7]

Comparative Analysis of Activated Esters

The choice of activated ester depends on the specific requirements of the synthesis, such as the complexity of the peptide sequence, the scale of the synthesis, and cost considerations.

| Activated Ester Type | Relative Reactivity | Stability | Racemization Suppression | Key Application |

| NHS Ester | Moderate | Good | Good | General peptide synthesis, Bioconjugation |

| HOBt Ester (in situ) | High | Moderate (transient) | Excellent | Standard for carbodiimide-mediated synthesis |

| Pfp Ester | Very High | Excellent | Excellent | Difficult sequences, Automated SPPS |

This table provides a qualitative comparison based on literature data.[6][7][9][16]

Experimental Protocols

Protocol: Preparation of an Fmoc-Amino Acid Pfp Ester

This protocol describes a general procedure for synthesizing an Fmoc-protected amino acid pentafluorophenyl ester using DCC as a coupling agent.[5][6]

Materials:

-

Fmoc-protected amino acid (1.0 eq)

-

Pentafluorophenol (PFP-OH) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Dissolve the Fmoc-amino acid and pentafluorophenol in a suitable solvent like ethyl acetate or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in the same solvent dropwise to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU precipitate.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from a solvent mixture such as EtOAc/hexane to yield the pure Fmoc-amino acid Pfp ester.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling using a Pre-activated Ester

This protocol outlines a typical coupling cycle in Fmoc-based SPPS using a pre-formed activated ester.[6][17]

Workflow:

Caption: A standard cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Procedure:

-

Deprotection: Treat the resin-bound peptide (with an N-terminal Fmoc group) with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group, exposing the free amine.[6][17]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-adduct.[6][17]

-

Coupling: Add a solution of the pre-activated Fmoc-amino acid ester (e.g., Fmoc-AA-OPfp, typically 1.5-3.0 equivalents) in DMF to the resin. Allow the mixture to react for a specified time (e.g., 1-2 hours). In some cases, an additive like HOBt may be included to further enhance the reaction.[6]

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

Repeat the deprotection-coupling cycle for each subsequent amino acid in the sequence.

Conclusion

The use of pre-activated esters represents a cornerstone of modern peptide synthesis, providing a powerful strategy to achieve high efficiency, purity, and stereochemical fidelity.[3] By offering a balance of high reactivity and stability, activated esters like NHS, HOBt, and Pfp esters enable the synthesis of complex peptides under mild conditions, minimizing the risk of racemization and other side reactions. For researchers in drug discovery and development, a thorough understanding of the principles and applications of these reagents is essential for the successful and reliable production of synthetic peptides.

References

-

Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. (2006). Journal of the Chinese Chemical Society. Retrieved from [Link]

-

The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). ProPeptide. Retrieved from [Link]

-

The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Pentafluorophenyl esters. (n.d.). Wikipedia. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Active ester-based peptide bond formation and its application in peptide synthesis. (2023). Organic Chemistry Frontiers. Retrieved from [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2022). ACS Publications. Retrieved from [Link]

-

Peptide Synthesis Reagents Guide. (n.d.). Scribd. Retrieved from [Link]

-

Epimerisation in Peptide Synthesis. (2023). MDPI. Retrieved from [Link]

-

Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). ACS Publications. Retrieved from [Link]

-

HBTU. (n.d.). Wikipedia. Retrieved from [Link]

-

Peptide Synthesis Using Unprotected Amino Acids. (2020). ChemRxiv. Retrieved from [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. (2023). Acme Bioscience. Retrieved from [Link]

-

Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. (2010). PMC - NIH. Retrieved from [Link]

-

A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Huaren Chemical. Retrieved from [Link]

-

Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. Retrieved from [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Retrieved from [Link]

-

Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Active Esters in Solid-Phase Peptide Synthesis. (1989). PubMed. Retrieved from [Link]

-

Active ester-based peptide bond formation and its application in peptide synthesis. (2023). Organic Chemistry Frontiers. Retrieved from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved from [Link]

-

Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved from [Link]

-

Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2018). PMC - NIH. Retrieved from [Link]

-

A NOVEL ACTIVATED ESTER IN PEPTIDE SYNTHESES. (1964). Journal of the American Chemical Society. Retrieved from [Link]

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

Sources

- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 2. bachem.com [bachem.com]

- 3. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. apexbt.com [apexbt.com]

- 11. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 12. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lumiprobe.com [lumiprobe.com]

- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 15. peptide.com [peptide.com]

- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. bachem.com [bachem.com]

The Mechanism of Pre-activated Fmoc-Ser(tBu)-OBt Esters in Peptide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Peptide Synthesis

In the landscape of modern drug discovery and biomedical research, the chemical synthesis of peptides is a foundational technology. The precision with which amino acids are sequentially linked dictates the final purity, yield, and biological activity of the target molecule. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS) has become the predominant methodology due to its mild reaction conditions and versatility.[1][] Central to this strategy is the activation of the carboxylic acid of the incoming amino acid to facilitate the formation of a peptide bond with the free amine of the growing peptide chain anchored to a solid support.[3][4]

This guide delves into the specific mechanism of a refined approach within the Fmoc/tBu framework: the use of pre-activated benzotriazolyl esters, specifically focusing on Nα-Fmoc-O-tert-butyl-L-Serine 1-hydroxybenzotriazole ester (Fmoc-Ser(tBu)-OBt) . While in-situ activation methods are common, the use of stable, isolable active esters like Fmoc-Ser(tBu)-OBt offers distinct advantages in terms of reaction control, efficiency, and suppression of common side reactions. Understanding the core mechanism of these reagents is critical for optimizing peptide synthesis protocols and troubleshooting challenging sequences.

Chapter 1: The Architectural Logic of Fmoc-Ser(tBu)-OH

Before examining the activation mechanism, it is crucial to understand the roles of the orthogonal protecting groups employed in Fmoc-Ser(tBu)-OH, the precursor to the activated ester.[5][6]

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This bulky group protects the α-amino function of the serine. Its key feature is its lability to mild basic conditions, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][3][7] This deprotection occurs via a β-elimination mechanism, regenerating the free amine on the resin-bound peptide, ready for the next coupling cycle.[1][8] The Fmoc group is stable to the acidic conditions used for final cleavage.[9]

-

The tert-Butyl (tBu) Group: The hydroxyl side chain of serine is reactive and can lead to side reactions like O-acylation or esterification during synthesis.[5] The tBu ether provides robust protection for this hydroxyl group. It is stable to the basic conditions of Fmoc removal but is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA) during the final step of cleaving the completed peptide from the resin.[5][10]

This orthogonal protection scheme is the cornerstone of Fmoc-SPPS, allowing for selective deprotection and chain elongation while safeguarding side-chain functionality.[1][10]

Chapter 2: The Activation Imperative and the Role of Benzotriazole

For a peptide bond to form, the carboxyl group of the incoming Fmoc-amino acid must be activated.[8][11] This process converts the hydroxyl of the carboxylic acid into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.

In-Situ Activation vs. Pre-formed Active Esters

The most common approach is in-situ activation, where the Fmoc-amino acid is mixed with a coupling reagent directly in the reaction vessel just before being added to the resin.[12] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and uronium/aminium salts like HBTU or HATU.[3][13][14]

However, an alternative and often advantageous strategy is the use of pre-formed, stable active esters.[9][12] Fmoc-Ser(tBu)-OBt is a prime example of such a reagent. These are N-(Fmoc-α-aminoacyl)benzotriazoles that have been synthesized and purified beforehand.[12][15][16]

The Benzotriazole Moiety: More Than a Leaving Group

1-Hydroxybenzotriazole (HOBt) is a critical component in peptide synthesis. When used as an additive with carbodiimides, it offers two primary benefits:

-

Accelerating Coupling: It reacts with the highly reactive O-acylisourea intermediate formed by the carbodiimide, converting it into a more stable and selective OBt-active ester.[14][17]

-

Suppressing Racemization: The OBt-ester is significantly less prone to racemization (loss of stereochemical integrity) at the α-carbon than the O-acylisourea intermediate.[13][14][17] This is particularly important for sensitive amino acids.

By using the pre-formed Fmoc-Ser(tBu)-OBt, the benefits of the benzotriazole active ester are directly harnessed without the need for in-situ generation, providing greater control over the reaction.

Chapter 3: Core Mechanism of Fmoc-Ser(tBu)-OBt in Peptide Bond Formation

The use of a pre-activated benzotriazolyl ester simplifies the coupling step into a direct and efficient aminolysis reaction. The mechanism proceeds as follows:

Step 1: Preparation of the Activated Reagent (Performed in Advance) The Fmoc-Ser(tBu)-OH is reacted with 1-hydroxybenzotriazole (HOBt) and a dehydrating agent (like thionyl chloride or a carbodiimide) to form the stable, crystalline N-(Fmoc-Ser(tBu))-benzotriazole active ester.[12][15] This reagent can be stored and used as needed.

Step 2: N-Terminal Deprotection on the Solid Support The synthesis cycle begins on the solid support. The resin-bound peptide, which is N-terminally protected with an Fmoc group from the previous cycle, is treated with a 20% piperidine/DMF solution to remove the Fmoc group and expose the free primary amine.[1]

Step 3: Nucleophilic Attack and Peptide Bond Formation The pre-activated Fmoc-Ser(tBu)-OBt is dissolved in a suitable solvent (e.g., DMF) and added to the resin. The free N-terminal amine of the growing peptide chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the active ester.